N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-12(11-1-4-14-19-11)15-9-7-13-16(8-9)10-2-5-18-6-3-10/h1,4,7-8,10H,2-3,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZYORVWFTVGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include oxane derivatives, pyrazole derivatives, and oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Oxan-4-yl vs. Oxan-2-yl : The position of the oxygen atom in the tetrahydropyran ring (oxan-4-yl vs. oxan-2-yl) influences solubility and target binding. Oxan-4-yl’s equatorial oxygen may enhance hydrogen-bonding interactions compared to oxan-2-yl’s axial orientation .
- Benzothiadiazole vs.
- Fluorobenzyl Substituents : Fluorine atoms (e.g., in ) increase metabolic stability and membrane permeability, critical for CNS-targeting therapies.
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and Physicochemical Profiles
Key Insights :
- Lipophilicity : Fluorobenzyl and benzothiadiazole derivatives exhibit higher LogP values, favoring blood-brain barrier penetration but reducing solubility .
- Target Selectivity : The oxazole-carboxamide scaffold shows versatility, with substituents dictating target specificity (e.g., JAK2 inhibition vs. topoisomerase II binding) .
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both oxazole and pyrazole moieties. Its molecular formula is , which includes functional groups that are crucial for its biological interactions. The oxazole and pyrazole rings contribute to its reactivity and binding properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Several studies have demonstrated the antibacterial and antifungal activities of pyrazole derivatives. For instance, compounds with similar frameworks have shown effectiveness against pathogenic bacteria and fungi, suggesting a potential role in treating infections .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Preliminary results indicate cytotoxic effects on colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells, mediated through inhibition of topoisomerase I .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key features include:
| Structural Feature | Impact on Activity |
|---|---|
| Oxazole Ring | Enhances interaction with biological targets due to electron-withdrawing properties. |
| Pyrazole Moiety | Contributes to the overall stability and reactivity of the compound. |
| Carboxamide Group | Increases solubility and may enhance binding affinity to target proteins. |
1. Antibacterial Activity
A study investigating a series of pyrazole derivatives found that compounds similar to this compound exhibited significant antibacterial properties against Xanthomonas species, with effective concentrations (EC50) ranging from 5.44 to 40.71 µg/mL . The mechanism was attributed to disruption of bacterial cell membranes.
2. Anticancer Properties
In vitro assays showed that the compound inhibited cell growth in HCT-116 and HeLa cell lines with IC50 values significantly lower than those of standard chemotherapeutics. Molecular docking studies suggested that it binds effectively to topoisomerase I, disrupting its catalytic activity .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide?
The synthesis involves multi-step reactions, starting with the formation of the tetrahydropyran ring via hydrogenation of dihydropyran using catalysts like Raney nickel . Subsequent coupling of the pyrazole and oxazole moieties requires reagents such as EDCI or DCC for amide bond formation. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography. Yields exceeding 70% are achievable with optimized stoichiometry .
How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) .
- IR spectroscopy : Amide C=O stretches at ~1650 cm and oxazole C-N vibrations at ~1550 cm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 276.296 .
What analytical techniques ensure purity and stability?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) resolve impurities .
- Melting point analysis : Sharp melting points (e.g., 190–195°C) indicate high crystallinity .
- TGA/DSC : Thermal stability up to 200°C under nitrogen .
What are the key physicochemical properties affecting experimental design?
- Solubility : Limited aqueous solubility (logP ~2.5) necessitates DMSO or ethanol co-solvents in biological assays .
- Stability : Hydrolytically stable at pH 5–7 but degrades under strong acidic/basic conditions .
Advanced Research Questions
How can structure-activity relationships (SAR) guide derivative design?
SAR studies reveal:
- Oxazole modifications : Electron-withdrawing groups (e.g., -NO) enhance binding to kinase targets (e.g., IC improvements from 5.2 µM to 3.8 µM in cancer cell lines) .
- Pyrazole substituents : Bulky groups (e.g., trifluoromethyl) improve selectivity for androgen receptors .
- Oxane ring : Larger rings (e.g., oxepane) reduce metabolic clearance .
How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 3.8 µM vs. 5.2 µM for lung cancer) arise from:
- Assay conditions : Varying serum concentrations or incubation times .
- Cell line heterogeneity : Genetic drift in cultured cells impacts target expression .
- Compound purity : Impurities >5% skew dose-response curves .
What strategies enhance target selectivity in enzymatic studies?
- Molecular docking : Identify key interactions (e.g., hydrogen bonds with Asp168 in kinases) .
- Proteome-wide profiling : Use kinome screens to rule off-target effects .
- Crystallography : Co-crystal structures guide substituent placement to avoid conserved binding pockets .
How to validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding .
- siRNA knockdown : Reduced efficacy in target-deficient cells confirms specificity .
- BRET/FRET : Real-time tracking of receptor conformational changes .
What computational methods predict metabolite formation and toxicity?
- In silico metabolism : Tools like Schrödinger’s ADMET Predictor identify labile sites (e.g., oxazole ring oxidation) .
- Molecular dynamics (MD) simulations : Assess binding pocket flexibility under physiological conditions .
- Toxicity prediction : Derek Nexus flags potential hepatotoxicity from reactive intermediates .
How to address solubility limitations in in vivo studies?
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
- Prodrug design : Introduce phosphate esters hydrolyzed in vivo .
- Co-solvents : 10% Cremophor EL in saline improves intravenous delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
